N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
- Isoxazole Derivatives : Researchers have synthesized isoxazole derivatives of this compound and evaluated their cytotoxicity. These derivatives exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Among these, the Colo205 cell line is particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM .
- Cell Cycle Arrest : One promising compound (20c) induced G2/M cell cycle arrest in Colo205 cells. This effect is associated with increased levels of the tumor suppressor protein p53 .
- Mitochondrial Pathway Activation : Compound 20c alters the balance of key mitochondrial proteins (Bcl-2 and Bax), leading to apoptosis by accelerating caspase expression. It can be considered a potential small-molecule activator of p53, regulating cell proliferation and apoptosis .
- Metal Surface Protection : The compound’s thiazole ring has been found to form a dense protective coating on metal surfaces during adsorption due to mixed interactions. Researchers have investigated its remarkable corrosion-combating action, considering concentration and substituents. Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) were used to assess the relative degradation of low-carbon steel surfaces under the compound’s inhibitory effect .
- Novel Complexes : Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and characterized. These complexes may have potential antitumor properties .
- While specific studies on this compound’s antibacterial and antiviral effects are limited, its structural features suggest potential activity in these areas .
- Amino Nitriles : Amino nitriles, including this compound, have been used as chelating ligands through two nitrogen atoms. Such ligands play a role in amino coordination chemistry .
Anti-Cancer Activity
Corrosion Inhibition
Antitumor Activity
Antibacterial and Antiviral Activity
Chelating Ligands
Theoretical Support
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-8-9-18-19(12-17)30-21(23-18)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSRXSDJVOTLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
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